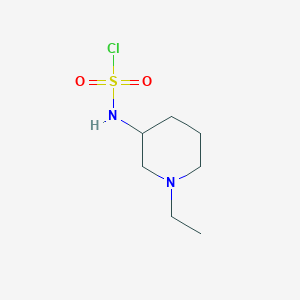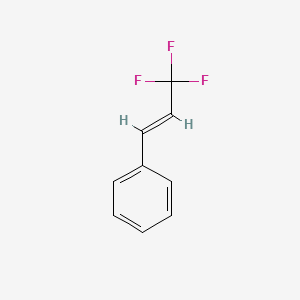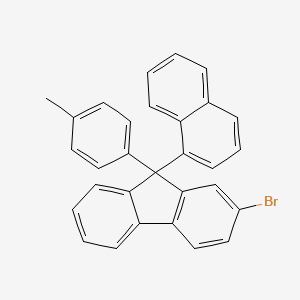
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or an amine to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include nitroso compounds or nitro compounds.
Reduction: Products typically include primary or secondary amines.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: May be used in studies involving azo compounds and their interactions with biological systems.
Industry: Used in the production of dyes, pigments, and other materials requiring vivid colors.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl groups attached to the azo linkage.
Disperse Orange 1: An azo dye with a similar structure but different substituents on the phenyl rings.
Sudan I: Another azo dye with a naphthalene ring instead of a phenyl ring.
Uniqueness
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide is unique due to the presence of both an azo group and an acetamide group, which can impart distinct chemical and physical properties
Propiedades
Número CAS |
1007035-70-2 |
|---|---|
Fórmula molecular |
C21H19N3O |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O/c1-16-7-9-17(10-8-16)15-21(25)22-18-11-13-20(14-12-18)24-23-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,22,25) |
Clave InChI |
HHECMCAYPPXUDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)






![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)

![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)

![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)

![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
